molecular formula C18H17N3O2S B2704934 6-ethoxy-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)nicotinamide CAS No. 2034597-57-2

6-ethoxy-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)nicotinamide

Cat. No.: B2704934
CAS No.: 2034597-57-2
M. Wt: 339.41
InChI Key: BLPZCWFTXAJAPK-UHFFFAOYSA-N
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Description

6-ethoxy-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)nicotinamide is a complex organic compound that features a nicotinamide core substituted with ethoxy and thiophene-pyridine moieties

Scientific Research Applications

6-ethoxy-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)nicotinamide has several applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-ethoxy-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)nicotinamide typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and tolerant of various functional groups.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-ethoxy-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)nicotinamide can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions vary depending on the specific reaction but often involve controlled temperatures and inert atmospheres.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol.

Mechanism of Action

The mechanism of action of 6-ethoxy-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)nicotinamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, thereby influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

    Thiophene derivatives: These compounds share the thiophene moiety and have similar applications in medicinal chemistry.

    Pyridine derivatives: These compounds share the pyridine moiety and are used in various chemical and biological studies.

Uniqueness

What sets 6-ethoxy-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)nicotinamide apart is its unique combination of functional groups, which may confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in multiple fields .

Properties

IUPAC Name

6-ethoxy-N-[(5-thiophen-2-ylpyridin-3-yl)methyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O2S/c1-2-23-17-6-5-14(12-20-17)18(22)21-10-13-8-15(11-19-9-13)16-4-3-7-24-16/h3-9,11-12H,2,10H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLPZCWFTXAJAPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC=C(C=C1)C(=O)NCC2=CC(=CN=C2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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